2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane
Overview
Description
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane is a halogenated organic compound It is characterized by the presence of chlorine, fluorine, and dichloromethoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane typically involves the chlorination and fluorination of suitable precursors. One common method involves the reaction of 1,1,2-trifluoroethane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield 2-hydroxy-1-(dichloromethoxy)-1,1,2-trifluoroethane.
Scientific Research Applications
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-1,1,1-triethoxyethane
- 1,1,1-Trifluoro-2-chloroethane
Uniqueness
2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane is unique due to its specific combination of chlorine, fluorine, and dichloromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O/c4-1(7)3(8,9)10-2(5)6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQRZXWIUQTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(Cl)Cl)(F)F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962706 | |
Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-96-6 | |
Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(dichloromethoxy)-1,1,2-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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